Trimethylpropylammonium Chloride
Overview
Description
Trimethylpropylammonium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₆ClN. It is known for its cationic nature and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Trimethylpropylammonium Chloride (TMAC) is a type of quaternary ammonium compound
Mode of Action
This leads to leakage of cell contents and eventually cell death .
Result of Action
The molecular and cellular effects of TMAC’s action primarily involve disruption of cell membrane integrity, leading to increased permeability and leakage of cell contents. This can result in cell death .
Biochemical Analysis
Biochemical Properties
Trimethylpropylammonium chloride plays a significant role in biochemical reactions, particularly in stabilizing DNA duplexes. It interacts with natural and modified DNA, enhancing their thermostability . This compound also interacts with various enzymes and proteins, influencing their activity and stability. For instance, it can act as a catalyst in certain biochemical reactions, facilitating the conversion of substrates to products.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at very high doses, including disruptions in cellular homeostasis and potential toxicity to organs and tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity. This compound may also affect the balance of metabolic pathways, contributing to alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and effects on cellular processes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . It may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylpropylammonium chloride can be synthesized through the reaction of trimethylamine with 1-chloropropane. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and 1-chloropropane are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Trimethylpropylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and propyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is trimethylamine and propyl alcohol.
Hydrolysis: The primary products are trimethylamine and propyl alcohol.
Scientific Research Applications
Trimethylpropylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, fabric softeners, and antistatic agents.
Comparison with Similar Compounds
- Trimethylammonium chloride
- Propylammonium chloride
- Tetramethylammonium chloride
Comparison: Trimethylpropylammonium chloride is unique due to its specific structure, which combines the properties of both trimethylammonium and propylammonium groups. This combination allows it to interact with a wider range of biological and chemical systems compared to its similar compounds. Its cationic nature and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
trimethyl(propyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCNEBHECBWRJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572982 | |
Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2877-24-9 | |
Record name | Trimethylpropylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2877-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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